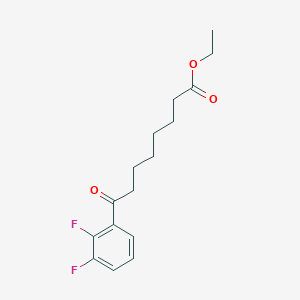

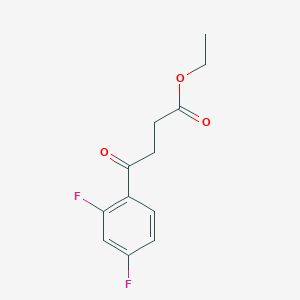

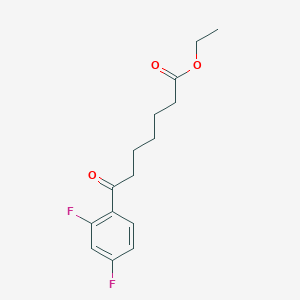

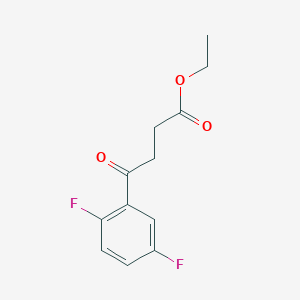

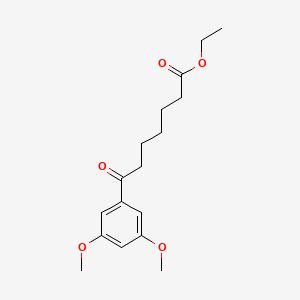

Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

-

One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-Ones Using Zinc Ferrite Nanocatalyst and Its Bio Evaluation

- Application : This research involves the synthesis of derivatives of 7, 7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7, 8-hexahydro-1H-quinazoline-5-one from 5, 5-dimethyl cyclohexane-1, 3-dione (dimedone). The aryl aldehydes were substituted with thiourea in the presence of synthesized zinc ferrite nanocatalyst, which increased the yield under reflux through condensation, followed by cyclization to give desired products .

- Method : The synthesis was performed using a zinc ferrite nanocatalyst and involved condensation and cyclization .

- Results : The newly synthesized compounds were evaluated by spectral analysis (mass spectrometry, proton nuclear magnetic resonance (1HNMR), and Carbon-13 nuclear magnetic resonance (13CNMR) spectroscopies). The antimicrobial activity of title compounds possessing electron-withdrawing groups exhibited more active potential than the electron-donating groups .

-

Alternative Synthesis and Structural Analysis of the Antioxidant and Antitumor Agent 2- (3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4 (1H)-One

- Application : This research presents the synthesis, structure, and NMR and mass spectroscopic analyses of the antioxidant 2- (3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4 (1H)-one, a member of the 2-aryl-2,3-dihydroquinolin-4 (1H)-one family of molecules that have been shown to display a range of potent biological properties .

- Method : The molecule was prepared by an alternative methodology to that recently reported .

- Results : The solid state structure reveals an array of weak N–H∙∙∙O hydrogen bonding as well as C–H∙∙∙O, and C–H∙∙∙π interactions between the neighboring molecules. The presence of the compound was also confirmed via NMR and mass spectroscopic analyses .

-

3- (3,5-Dimethoxyphenyl)-1-ethyl-7- (methylsulfanyl)-3,4-dihydropyrimido [4,5-d]pyrimidin-2 (1H)-one AldrichCPR

- Application : This compound, with a CAS Number of 251371-80-9, is part of a collection of unique chemicals provided by Sigma-Aldrich . The specific applications of this compound are not provided in the source .

- Method : The specific method of synthesis is not provided in the source .

- Results : The specific results or outcomes of the synthesis are not provided in the source .

-

Design, Synthesis and Biological Evaluation of 6- (2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors

- Application : This research presents the design, synthesis, and biological evaluation of a new series of 6- (2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors . FGFR, which is aberrant in various cancer types, is a promising target for cancer therapy .

- Method : The specific method of synthesis is not provided in the source .

- Results : The compound 6- (2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide was identified as a potent FGFR1 inhibitor, with good enzymatic inhibition .

-

3- (3,5-Dimethoxyphenyl)-1-ethyl-7- (methylsulfanyl)-3,4-dihydropyrimido [4,5-d]pyrimidin-2 (1H)-one AldrichCPR

- Application : This compound, with a CAS Number of 251371-80-9, is part of a collection of unique chemicals provided by Sigma-Aldrich . The specific applications of this compound are not provided in the source .

- Method : The specific method of synthesis is not provided in the source .

- Results : The specific results or outcomes of the synthesis are not provided in the source .

-

Design, Synthesis and Biological Evaluation of 6- (2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors

- Application : This research presents the design, synthesis, and biological evaluation of a new series of 6- (2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors . FGFR, which is aberrant in various cancer types, is a promising target for cancer therapy .

- Method : The specific method of synthesis is not provided in the source .

- Results : The compound 6- (2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide was identified as a potent FGFR1 inhibitor, with good enzymatic inhibition .

Propriétés

IUPAC Name |

ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-16(18)13-10-14(20-2)12-15(11-13)21-3/h10-12H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASYRILCKARUNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645830 |

Source

|

| Record name | Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate | |

CAS RN |

898758-67-3 |

Source

|

| Record name | Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.